Bienvenue dans la boutique en ligne BenchChem!

20,22-Dihydroxycholesterol

CYP11A1 P450scc binding affinity

20,22-Dihydroxycholesterol (20,22-DHC, CAS 596-94-1), specifically the (20R,22R)-stereoisomer of cholest-5-ene-3β,20,22-triol, is an endogenous oxysterol that functions as the immediate and obligatory precursor to pregnenolone in the cytochrome P450 side-chain cleavage (CYP11A1/P450scc) reaction, the rate-limiting step committing cholesterol to all steroid hormone biosynthesis. Distinct from its monohydroxylated precursors, 20,22-DHC is the sole intermediate positioned at the terminal step before C20-C22 bond scission, making it indispensable for studying the catalytic mechanism of steroidogenic initiation and for applications requiring direct interrogation of the lyase step.

Molecular Formula C27H46O3
Molecular Weight 418.7 g/mol
Cat. No. B1241940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20,22-Dihydroxycholesterol
Synonyms(20R,22R)-20,22-dihydroxycholesterol
(20R,22R)-cholest-5-ene-3beta,20,22-triol
20 alpha,22R-dihydroxycholesterol
20,22-dihydroxycholesterol
20,22-dihydroxycholesterol, (3beta)-isomer
20,22-dihydroxycholesterol, (3beta,20S,20R)-isomer
20,22-dihydroxycholesterol, (3beta,22S)-isome
Molecular FormulaC27H46O3
Molecular Weight418.7 g/mol
Structural Identifiers
SMILESCC(C)CCC(C(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)O
InChIInChI=1S/C27H46O3/c1-17(2)6-11-24(29)27(5,30)23-10-9-21-20-8-7-18-16-19(28)12-14-25(18,3)22(20)13-15-26(21,23)4/h7,17,19-24,28-30H,6,8-16H2,1-5H3/t19-,20-,21-,22-,23-,24?,25-,26-,27+/m0/s1
InChIKeyISBSSBGEYIBVTO-SDRJTJMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 20,22-Dihydroxycholesterol (20,22-DHC) Is the Critical Steroidogenic Bifurcation Intermediate for Scientific Procurement


20,22-Dihydroxycholesterol (20,22-DHC, CAS 596-94-1), specifically the (20R,22R)-stereoisomer of cholest-5-ene-3β,20,22-triol, is an endogenous oxysterol that functions as the immediate and obligatory precursor to pregnenolone in the cytochrome P450 side-chain cleavage (CYP11A1/P450scc) reaction, the rate-limiting step committing cholesterol to all steroid hormone biosynthesis [1]. Distinct from its monohydroxylated precursors, 20,22-DHC is the sole intermediate positioned at the terminal step before C20-C22 bond scission, making it indispensable for studying the catalytic mechanism of steroidogenic initiation and for applications requiring direct interrogation of the lyase step [2]. The compound has been categorized as an activator of the liver X receptor alpha (LXRα) nuclear orphan receptor, adding to its utility in cholesterol metabolism and lipid signaling research, while its presence has been confirmed in steroidogenic tissues and the developing brain [3].

The Functional Non-Interchangeability of 20,22-DHC vs. Monohydroxycholesterol Precursors and Stereoisomers


Substituting 20,22-DHC with (22R)-22-hydroxycholesterol (22R-OHC) or (20S)-20-hydroxycholesterol in experimental protocols is not functionally equivalent because these monohydroxycholesterols occupy distinct kinetic positions along the CYP11A1 catalytic sequence and exhibit divergent binding affinities, conversion efficiencies, and receptor activation profiles [1]. Critically, the stereochemistry of the vicinal diol at C20 and C22 determines biological recognition: the (20R,22R)-isomer is the natural enzymatically produced intermediate, while the (20S,22S)-isomer displays markedly reduced potency at LXRα and is not generated by P450scc, rendering generic or racemic mixtures inappropriate for mechanistic studies [2]. Moreover, procurement of 20,22-DHC—rather than relying on in situ enzymatic generation from hydroxycholesterol precursors—is essential for experiments demanding defined stoichiometric control, such as stopped-flow kinetics, crystallographic co-crystallization, and cell-based assays where endogenous P450scc activity may confound interpretation [3]. The quantitative evidence below establishes exactly where these differences are material and measurable.

Head-to-Head Quantitative Evidence Differentiating 20,22-DHC from Closest Analogs


CYP11A1 Binding Affinity: Intermediate Kd of 20,22-DHC Distinct from Precursor 22R-OHC and Product Pregnenolone

20,22-DHC exhibits a dissociation constant (Kd) of 81 nM for CYP11A1, which is approximately 16.5-fold weaker than the 4.9 nM Kd of its immediate precursor, 22R-hydroxycholesterol (22R-OHC), yet roughly 36-fold tighter than the 2,900 nM Kd of the product pregnenolone [1]. This intermediate affinity positions 20,22-DHC as the gatekeeper between the high-affinity processive hydroxylation steps and the product release phase, a kinetic role that neither 22R-OHC (too tight) nor 20S-20-hydroxycholesterol (alternative binding mode) can replicate [2].

CYP11A1 P450scc binding affinity steroidogenesis enzyme kinetics

Pregnenolone Conversion Efficiency: 20,22-DHC Outperforms All Monohydroxycholesterol and Epoxide Precursors

In a direct comparative study using both crude mitochondrial extracts and purified reconstituted P450scc systems from bovine adrenal cortex, (20R,22R)-20,22-DHC was identified as 'a very much more efficient precursor of pregnenolone' than (20S)-20-hydroxycholesterol, (22R)-22-hydroxycholesterol, cholesterol, or any of the four isomeric 20,22-epoxycholesterols and 20(22)-olefins [1]. While monohydroxycholesterols produced 'somewhat more rapid' conversion than cholesterol, only the dihydroxycholesterol intermediate achieved substantially enhanced substrate-to-product flux, consistent with its position as the immediate lyase substrate bypassing all prior hydroxylation steps [1].

pregnenolone biosynthesis substrate efficiency steroid hormone precursor P450scc catalysis side-chain cleavage

LXRα Activation Stereospecificity: (20R,22R)-20,22-DHC vs. (20S,22S)-Isomer and (20S)-20-Hydroxycholesterol

The (20R,22R)-isomer of 20,22-DHC was found to be 'considerably more potent' as an activator of the nuclear orphan receptor LXRα than its (20S,22S)-stereoisomer, while being 'less potent than (20S)-20-hydroxycholesterol' [1]. This establishes a stereospecific structure-activity relationship at LXRα where both the absolute configuration at C20 and the presence of the 22-hydroxyl group critically modulate transcriptional activation potency. Since commercial synthesis methods can produce racemic or mixed isomer preparations, stereochemical purity of the procured 20,22-DHC directly determines LXRα assay outcomes [1].

LXRα nuclear receptor oxysterol signaling stereospecificity transcriptional activation

Endogenous Tissue Concentration of 20,22-DHC in Bovine Adrenal Glands Establishes Physiological Relevance

The (20R,22R)-isomer of 20,22-DHC has been directly quantified in bovine adrenal glands at a level of 2.15 µg/g tissue, confirming its endogenous accumulation in a primary steroidogenic organ [1]. This concentration places 20,22-DHC as a detectable and physiologically relevant intermediate, contrasting with shorter-lived enzyme-bound intermediates that do not accumulate to analytically accessible levels. In comparison, the precursor 22R-OHC and the product pregnenolone are also present in adrenal tissue, but the steady-state concentration of 20,22-DHC is specifically informative because its accumulation reflects kinetic trapping between the second hydroxylation and the C20-C22 lyase step, a phenomenon confirmed in human placental mitochondrial studies where 20,22-DHC transiently accumulates and dissociates from P450scc before rebinding for cleavage [2].

endogenous metabolite tissue concentration adrenal gland steroidogenic pathway biomarker validation

Human CYP11A1-20,22-DHC Co-Crystal Structure at 2.50 Å Resolution Enables Structure-Guided Experimental Design

The crystal structure of human CYP11A1 in direct complex with (20R,22R)-20,22-DHC has been solved at 2.50 Å resolution (PDB ID: 3NA0), revealing the precise binding pose of the dihydroxycholesterol intermediate within the P450scc active site, including key hydrogen-bonding interactions of the C20 and C22 hydroxyl groups with active-site residues [1]. This experimentally determined complex is structurally distinct from CYP11A1 co-crystallized with 22R-hydroxycholesterol (PDB: 3N9Y) or 20-hydroxycholesterol (PDB: 3NA1), enabling comparative analysis of the sequential hydroxylation trajectory [1]. No co-crystal structure of CYP11A1 bound to the (20S,22S)-isomer has been deposited, underscoring that only the (20R,22R)-isomer is productive for crystallographic studies [2].

crystal structure CYP11A1 enzyme-substrate complex structure-based drug design X-ray crystallography

Prioritized Application Scenarios Where 20,22-Dihydroxycholesterol Delivers the Highest Research and Procurement Value


Mechanistic Studies of CYP11A1-Catalyzed C20-C22 Bond Cleavage (Lyase Step)

For enzymologists employing stopped-flow kinetics, EPR/ENDOR cryoreduction, or resonance Raman spectroscopy to dissect the terminal lyase reaction of P450scc, (20R,22R)-20,22-DHC is the only authentic substrate that isolates the C20-C22 scission event from the preceding 22- and 20-hydroxylation steps [1]. Researchers have demonstrated that cryoreduction of the oxy-P450scc-20,22-DHC ternary complex generates Compound I intermediates that directly produce pregnenolone, establishing that Compound I is the active species in the lyase step—an experimental design impossible with 22R-OHC, which requires further hydroxylation before cleavage [1]. Procurement of high-purity 20,22-DHC eliminates the confounding variable of multi-step conversion and enables single-turnover kinetic analysis of the lyase half-reaction.

LXRα Nuclear Receptor Pharmacology and Stereospecific Ligand Screening

Investigators screening oxysterol ligands for LXRα/β selectivity or developing LXR modulators for metabolic disease indications require stereochemically defined (20R,22R)-20,22-DHC as a reference endogenous agonist. The stereospecificity data showing that the (20S,22S)-isomer is 'considerably less potent' than the (20R,22R)-isomer means that procurement of isomerically pure 20,22-DHC is indispensable for establishing valid concentration-response curves and SAR interpretations in LXR transactivation assays [2]. Using racemic or undefined isomer mixtures introduces potency variability that can generate misleading structure-activity relationships.

Steroidogenic Flux Analysis and Isotopic Tracer Studies in Adrenocortical or Placental Models

For researchers quantifying metabolic flux through the steroidogenic pathway using stable-isotope-labeled cholesterol or monitoring pregnenolone production rates in mitochondrial preparations, authentic (20R,22R)-20,22-DHC serves as a direct analytical reference standard at its documented endogenous concentration of 2.15 µg/g in adrenal tissue [2]. Unlike its monohydroxylated precursors, 20,22-DHC is the sole intermediate whose transient accumulation and dissociation from P450scc has been mechanistically documented in human placental mitochondria, where it must compete with 22R-OHC for rebinding before cleavage to pregnenolone [3]. This kinetic behavior makes it essential for constructing accurate kinetic models of steroidogenic flux.

Crystallographic and Computational Modeling of Cytochrome P450 Steroidogenic Enzymes

Structural biologists investigating the catalytic trajectory of CYP11A1 or performing molecular dynamics simulations of the cholesterol-to-pregnenolone conversion require the PDB 3NA0 co-crystal structure of human CYP11A1 bound to (20R,22R)-20,22-DHC at 2.50 Å resolution as a starting template for modeling the pre-lyase ground state [4]. The structure reveals the specific hydrogen-bond network of the C20-OH and C22-OH groups with active-site residues that is absent in the 22R-OHC-bound (PDB 3N9Y) or 20-OHC-bound (PDB 3NA1) complexes, enabling computational dissection of the stereoelectronic requirements for C20-C22 bond scission [4]. Procuring the identical (20R,22R)-isomer used in the deposited structure ensures reproducibility of soaking or co-crystallization experiments.

Quote Request

Request a Quote for 20,22-Dihydroxycholesterol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.